

"N-Boc-Val-Dil-Dap-Doe structure and properties"

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Compound of Interest

Compound Name: N-Boc-Val-Dil-Dap-Doe

Cat. No.: B11827441

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Physicochemical and Pharmacological Properties

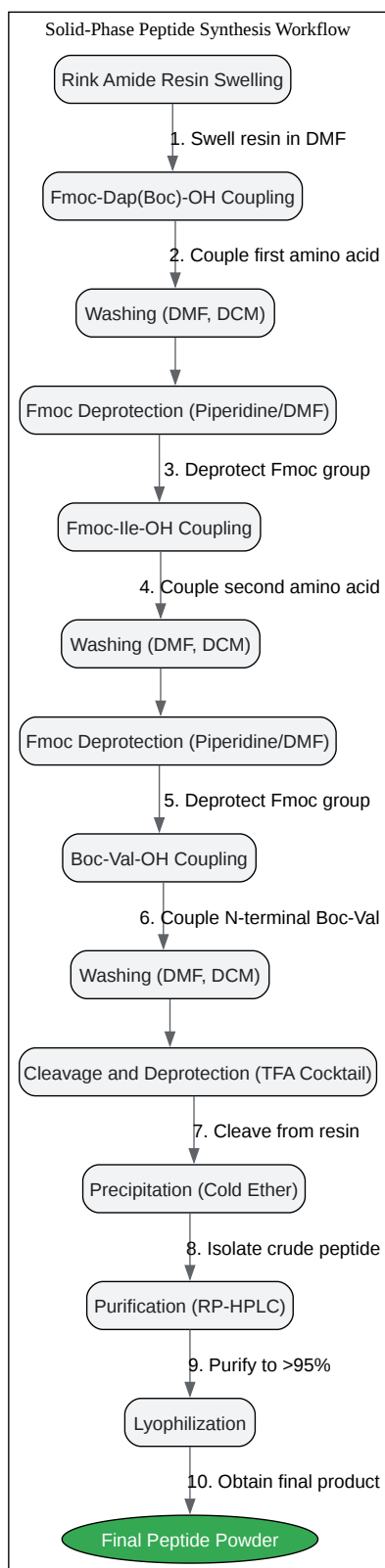
The predicted properties of N-Boc-Val-Ile-Dap(NH₂)-NH₂ are summarized below. These values are estimated based on the constituent amino acids and common peptide characteristics.

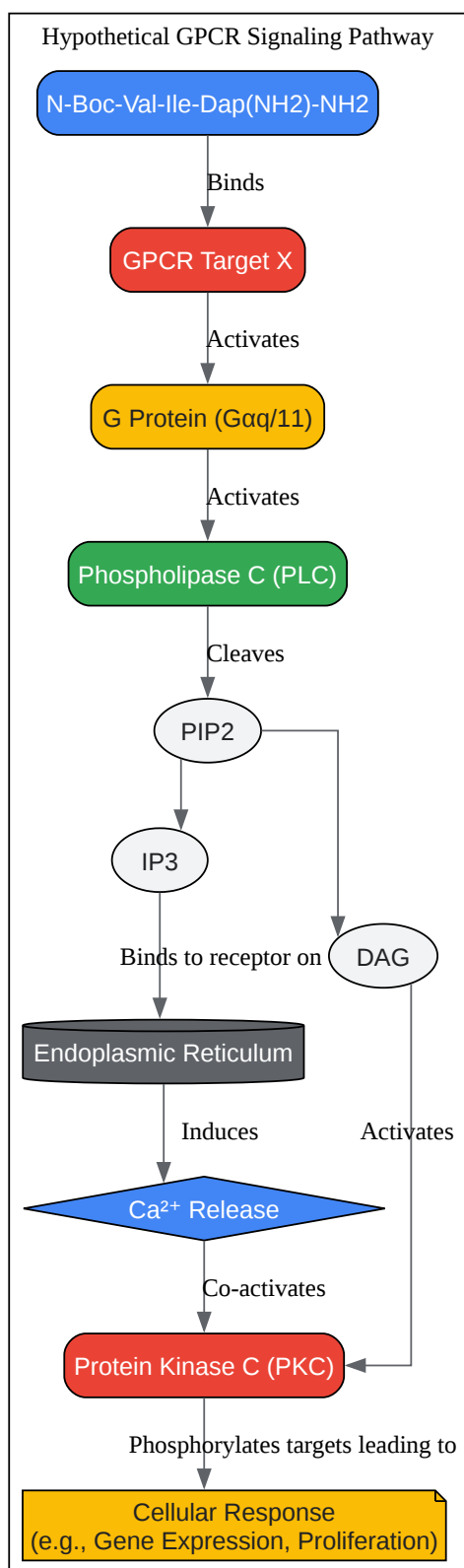
Property	Value	Method of Determination/Prediction
Molecular Formula	C ₂₀ H ₃₉ N ₅ O ₅	Chemical Structure Analysis
Molecular Weight	429.55 g/mol	Mass Spectrometry
Isoelectric Point (pI)	9.5 - 10.5	In silico prediction
Predicted LogP	1.5 - 2.5	In silico prediction (e.g., XLogP3)
Aqueous Solubility	Moderately soluble	Experimental (e.g., Nephelometry)
In vitro half-life	2 hours (Human Plasma)	In vitro metabolic stability assay
Primary Target	Hypothetical GPCR Target X	Radioligand Binding Assay
Binding Affinity (K _i)	50 - 150 nM	Radioligand Binding Assay

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of N-Boc-Val-Ile-Dap(NH₂)-NH₂ using Fmoc/tBu chemistry.





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